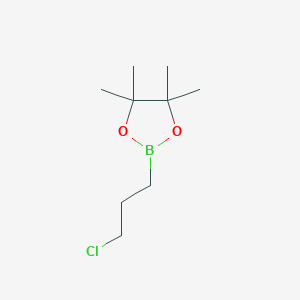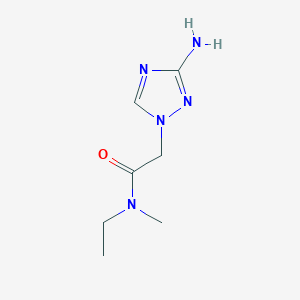
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide is a heterocyclic compound that features a 1,2,4-triazole ring with an amino group as a substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide can be achieved through multiple pathways. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride and a variety of amines . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For example, aliphatic amines (both primary and secondary) can react via nucleophilic opening of the succinimide ring followed by recyclization of the 1,2,4-triazole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave irradiation is often employed to accelerate the reaction and improve efficiency .
化学反应分析
Types of Reactions
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
科学研究应用
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of herbicides and other agrochemicals.
作用机制
The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as imidazoleglycerol-phosphate dehydratase, which plays a role in histidine biosynthesis . This inhibition disrupts metabolic pathways, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but different functional groups.
1,2,4-Triazole: The parent compound of the triazole family, which serves as a core structure for many derivatives.
Uniqueness
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H13N5O |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
2-(3-amino-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide |
InChI |
InChI=1S/C7H13N5O/c1-3-11(2)6(13)4-12-5-9-7(8)10-12/h5H,3-4H2,1-2H3,(H2,8,10) |
InChI 键 |
WUJZINQVZKMZLW-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C(=O)CN1C=NC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione](/img/structure/B13488282.png)
![[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)
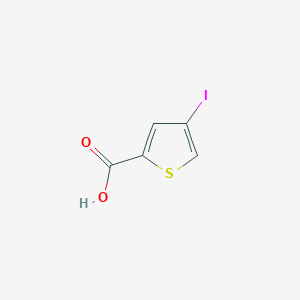
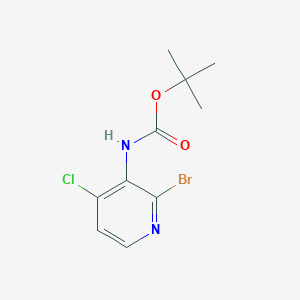
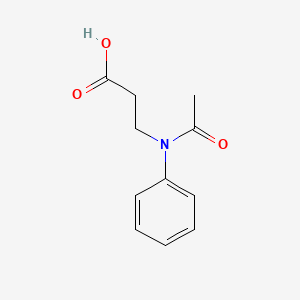
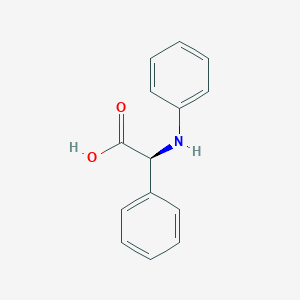



![benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13488344.png)
